4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one
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Overview
Description
The compound “4-(Oxiran-2-ylmethyl)-3-phenyl-4,5-dihydro-1,2,4-oxadiazol-5-one” is an organic molecule that contains an oxirane (epoxide), phenyl, and oxadiazole functional groups. The presence of these functional groups could suggest that this compound may have interesting chemical properties and could be involved in various chemical reactions .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its name, would contain an oxirane ring attached to a phenyl ring via a methylene (-CH2-) spacer. This structure is further substituted with a 4,5-dihydro-1,2,4-oxadiazol-5-one group .Chemical Reactions Analysis
The oxirane group in the compound is highly reactive and can undergo ring-opening reactions in the presence of nucleophiles or bases. The oxadiazole ring is also a site of potential reactivity .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups all influence properties such as solubility, melting point, boiling point, and reactivity .Scientific Research Applications
Medicinal Chemistry Applications
1,3,4-oxadiazoles, including derivatives similar to the compound , have been extensively studied for their diverse biological activities. These compounds have demonstrated potential as antibacterial, anticancer, and antifungal agents. For instance, N-substituted derivatives of 1,3,4-oxadiazol-2-ylthio acetamide showed moderate to significant antibacterial activity against both Gram-negative and Gram-positive bacteria (Khalid et al., 2016). Another study highlighted the role of 1,3,4-oxadiazoles in inducing apoptosis, a mechanism that can be exploited in the development of anticancer agents (Zhang et al., 2005).
Material Science Applications
1,3,4-Oxadiazole derivatives have found applications in material science, particularly in the development of photoluminescent materials and organic light-emitting diodes (OLEDs). For example, certain 1,3,4-oxadiazole derivatives exhibited strong blue fluorescence emission with good photoluminescence quantum yields, making them suitable for application in photoluminescent materials (Han et al., 2010).
Organic Synthesis Applications
1,3,4-Oxadiazoles serve as key scaffolds in organic synthesis, facilitating the development of novel compounds with enhanced properties. A green synthetic method for preparing 2-aryl-1,3,4-oxadiazoles highlights the interest in eco-friendly and efficient synthetic routes for these compounds (Zhu et al., 2015). The versatility of 1,3,4-oxadiazoles in synthesis is further demonstrated by their role in the construction of mesogenic materials with potential applications in liquid crystal technology (Abboud et al., 2017).
Mechanism of Action
Safety and Hazards
Future Directions
Properties
IUPAC Name |
4-(oxiran-2-ylmethyl)-3-phenyl-1,2,4-oxadiazol-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O3/c14-11-13(6-9-7-15-9)10(12-16-11)8-4-2-1-3-5-8/h1-5,9H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QPIPAGUZVXXYBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)CN2C(=NOC2=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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